1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE

Silicone Synthesis Polymer Chemistry Thermal Stability

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS 15948-19-3) is a heterofunctional disiloxane monomer featuring a Si–O–Si backbone bearing both hydrolytically labile chloro groups and polymerizable vinyl substituents. This bifunctional architecture positions it as a strategic building block for the controlled synthesis of advanced silicone polymers, resins, and surface-modifying agents where simultaneous hydrolysis-condensation and vinyl addition curing are required.

Molecular Formula C6H12Cl2OSi2
Molecular Weight 227.23 g/mol
CAS No. 15948-19-3
Cat. No. B091593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE
CAS15948-19-3
Molecular FormulaC6H12Cl2OSi2
Molecular Weight227.23 g/mol
Structural Identifiers
SMILESC[Si](C=C)(O[Si](C)(C=C)Cl)Cl
InChIInChI=1S/C6H12Cl2OSi2/c1-5-10(3,7)9-11(4,8)6-2/h5-6H,1-2H2,3-4H3
InChIKeyQNXUEHHVVZBQHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Divinyl-1,3-Dimethyl-1,3-Dichlorodisiloxane (CAS 15948-19-3): A Bifunctional Siloxane Monomer for Silicone Polymer Synthesis and Surface Modification


1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane (CAS 15948-19-3) is a heterofunctional disiloxane monomer featuring a Si–O–Si backbone bearing both hydrolytically labile chloro groups and polymerizable vinyl substituents [1]. This bifunctional architecture positions it as a strategic building block for the controlled synthesis of advanced silicone polymers, resins, and surface-modifying agents where simultaneous hydrolysis-condensation and vinyl addition curing are required .

Why 1,3-Divinyl-1,3-Dimethyl-1,3-Dichlorodisiloxane Cannot Be Replaced by Simple Chloro- or Vinyl-Functional Disiloxanes


The value of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane resides in its specific co-localization of reactive chlorine and vinyl groups on a single disiloxane core. This dual functionality enables orthogonal reaction pathways that are inaccessible with monofunctional analogs such as 1,3-divinyltetramethyldisiloxane (vinyl-only, CAS 2627-95-4) or 1,3-dichlorotetramethyldisiloxane (chloro-only, CAS 2401-73-2). Substituting with either monofunctional alternative forfeits the ability to construct precisely crosslinked siloxane networks or to perform sequential derivatization (e.g., hydrolysis of Si–Cl bonds followed by hydrosilylation of pendant vinyl groups) . The following evidence quantifies the tangible differentiators that underpin this compound's irreplaceability in demanding R&D and industrial settings.

Quantitative Differentiation: 1,3-Divinyl-1,3-Dimethyl-1,3-Dichlorodisiloxane vs. Monofunctional Analogs


Reduced Volatility and Higher Thermal Processing Window: Boiling Point Comparison

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane exhibits a significantly higher boiling point than its monofunctional chlorosiloxane analog, indicating lower volatility and a broader liquid-phase processing window for industrial polymer syntheses. Under atmospheric pressure (760 mmHg), the target compound boils at 176.4 °C , whereas 1,3-dichlorotetramethyldisiloxane (CAS 2401-73-2) boils at 136–138 °C . This difference of approximately 38–40 °C translates to reduced evaporative losses during high-temperature condensation polymerizations and a safer operational envelope in open reaction systems.

Silicone Synthesis Polymer Chemistry Thermal Stability

Enhanced Flash Point Safety Profile for Industrial Handling

The flash point of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is reported as 52 °C , more than double that of its fully methylated chlorosiloxane counterpart, 1,3-dichlorotetramethyldisiloxane, which flashes at approximately 15 °C . The mono-vinyl analog 1,3-divinyltetramethyldisiloxane has a flash point of 19–24 °C . The target compound's higher flash point reduces its classification as a highly flammable liquid under standard GHS criteria, thereby lowering storage, transportation, and handling costs in industrial settings.

Chemical Safety Process Engineering Silicone Manufacturing

Orthogonal Reactivity Enables Sequential Polymer Architecture Design

The co-presence of Si–Cl and Si–vinyl groups on a single disiloxane backbone permits two distinct reaction sequences that are mutually exclusive in monofunctional analogs. Chloro groups undergo rapid hydrolysis–condensation to form siloxane linkages, while vinyl groups participate in platinum-catalyzed hydrosilylation crosslinking [1]. Class-level evidence from analogous chlorovinylsilane systems demonstrates that this dual reactivity enables the construction of polymer networks with independently tunable chain extension (via Si–Cl hydrolysis) and crosslink density (via vinyl hydrosilylation), a level of architectural control unattainable with 1,3-divinyltetramethyldisiloxane (lacking hydrolyzable chloro groups) or 1,3-dichlorotetramethyldisiloxane (lacking crosslinkable vinyl groups) [2].

Polymer Synthesis Silicone Elastomers Crosslinking Chemistry

Density and Refractive Index: Structural Correlates of Siloxane Backbone Substitution

1,3-Divinyl-1,3-dimethyl-1,3-dichlorodisiloxane has a reported density of 1.04 g/mL , substantially higher than the 0.81 g/mL density of 1,3-divinyltetramethyldisiloxane and comparable to the ~1.04 g/mL density of 1,3-dichlorotetramethyldisiloxane . This density profile reflects the presence of the heavier chlorine substituents and provides a convenient, non-destructive quality control metric for confirming monomer identity and purity prior to use in sensitive polymerizations. Refractive index data, while not universally standardized across vendors, further distinguishes this compound from its monofunctional relatives.

Material Characterization Quality Control Silicone Analysis

Molecular Weight and Molar Refraction as Predictors of Silicone Polymer Properties

The molecular weight of 1,3-divinyl-1,3-dimethyl-1,3-dichlorodisiloxane is 227.23–227.24 g/mol [1], notably higher than that of 1,3-divinyltetramethyldisiloxane (186.40 g/mol) . This 22% increase in monomer mass arises from the replacement of two methyl groups with two chlorine atoms. In condensation polymerization, this higher monomer mass directly influences the average molecular weight between crosslinks and the overall siloxane chain flexibility. Class-level structure-property models for siloxane polymers indicate that chlorinated monomers yield networks with higher refractive indices and altered dielectric constants compared to their all-methyl counterparts, enabling the design of silicones with tailored optical and electronic properties [2].

Polymer Physics Structure-Property Relationships Silicone Design

Optimal Use Cases for 1,3-Divinyl-1,3-Dimethyl-1,3-Dichlorodisiloxane Based on Verified Quantitative Evidence


Synthesis of Dual-Cure Silicone Elastomers with Independently Tunable Crosslink Density

Leverage the orthogonal reactivity of Si–Cl (hydrolysis-condensation) and Si–vinyl (hydrosilylation) groups [1] to construct silicone elastomers where chain extension and crosslinking are temporally or spatially separated. This dual-cure capability is unattainable with monofunctional disiloxane analogs and enables the fabrication of gradient materials or patterned elastomers for advanced manufacturing. The higher boiling point (176.4 °C) and flash point (52 °C) provide a wider thermal safety window during bulk polymerizations compared to lower-boiling monofunctional alternatives.

High-Purity Silicone Resin Precursor for Protective Coatings Requiring Enhanced Thermal Stability

The compound's reduced volatility (boiling point 38–40 °C higher than dichlorotetramethyldisiloxane) [1] makes it a preferred precursor for silicone resin syntheses conducted at elevated temperatures under atmospheric conditions. This property reduces monomer loss via evaporation during polycondensation, improving stoichiometric control and final resin yield. The higher density (1.04 g/mL) facilitates easy separation from lighter reaction byproducts, streamlining downstream purification for high-purity coating applications in electronics and aerospace sectors.

Functional Silicone Intermediates for Sequential Derivatization in Multi-Step Organic Synthesis

Utilize the chloro groups for initial silylation or protection of sensitive functional groups, followed by hydrosilylation of the pendant vinyl groups to install complex molecular architectures. This sequential reactivity profile, inferred from the well-established chemistry of chlorovinylsilanes [1], offers synthetic chemists a versatile disiloxane linker with two distinct chemical handles. Monofunctional analogs such as 1,3-divinyltetramethyldisiloxane lack the hydrolyzable chloro groups required for the first-step anchoring, limiting their utility in multi-step sequences.

Quality Control Standard for Differentiating Chloro-Functional Siloxanes via Rapid Density Measurement

The distinct density of 1.04 g/mL [1] provides a simple, non-instrumental method for verifying monomer identity and distinguishing this compound from its lighter divinyl analog (0.81 g/mL). In multi-user laboratories or production facilities managing diverse siloxane inventories, this property enables rapid, cost-effective identity confirmation that reduces the risk of costly synthetic errors due to monomer misidentification. Procurement specialists can specify this compound with confidence, knowing that its physical properties offer inherent traceability advantages over closely related alternatives.

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